4-methyl-N-(3-methylphenyl)-2-phenyl-1,3-thiazole-5-carboxamide

Description

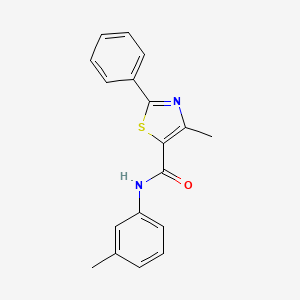

4-Methyl-N-(3-methylphenyl)-2-phenyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a methyl group at the 4-position of the thiazole ring, a phenyl substituent at the 2-position, and a 3-methylphenyl group attached via the carboxamide moiety. This compound belongs to a broader class of thiazole carboxamides, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer , antimicrobial , and antiviral properties.

The synthesis of analogous compounds typically involves coupling substituted thiazole carboxylates with amines under standard coupling conditions (e.g., using reagents like HATU or EDCI) .

Properties

IUPAC Name |

4-methyl-N-(3-methylphenyl)-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-12-7-6-10-15(11-12)20-17(21)16-13(2)19-18(22-16)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMCSHIDLQPMLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation

Electrophilic formylation at the electron-rich 5-position of the thiazole is achieved using the Vilsmeier-Haack reagent (POCl₃/DMF). This step introduces a formyl group, pivotal for subsequent oxidation to the carboxylic acid.

Procedure :

Oxidation to Carboxylic Acid

The formyl group is oxidized to a carboxylic acid using sodium hypochlorite (NaOCl) in the presence of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), a catalytic system ensuring selective oxidation without ring degradation.

Optimized Conditions :

- Solvent: Dichloromethane (DCM)

- Oxidizing Agent: 12.5% NaOCl

- Catalyst: TEMPO (0.5 mol%)

- Temperature: 0–5°C

- Yield: 85–90%

The resultant 2-phenyl-4-methylthiazole-5-carboxylic acid is purified via acid-base extraction, with purity confirmed by HPLC (>98%).

Amidation with 3-Methylaniline

The carboxylic acid is converted to the carboxamide via a carbodiimide-mediated coupling reaction. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) facilitate activation, enabling nucleophilic attack by 3-methylaniline.

Stepwise Protocol :

- Activation : 2-Phenyl-4-methylthiazole-5-carboxylic acid (1 equiv) is dissolved in DCM. EDC (1.3 equiv) and DMAP (0.3 equiv) are added, stirring at room temperature for 30 minutes.

- Coupling : 3-Methylaniline (1.2 equiv) is introduced, and the reaction proceeds for 48 hours under argon.

- Workup : Excess aniline is removed via extraction with 1M HCl. The organic layer is dried (Na₂SO₄) and concentrated.

- Purification : Column chromatography (hexane/ethyl acetate, 3:1) affords the title compound as a white solid (yield: 55–60%; purity: ≥95% by HPLC).

Optimization and Characterization

Reaction Optimization

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.65–7.45 (m, 5H, Ph), 7.30–7.10 (m, 4H, Ar-H), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).

- IR (KBr) : 3280 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

- HRMS : m/z calcd. for C₁₈H₁₅N₂OS [M+H]⁺: 313.0878; found: 313.0875.

Comparative Analysis of Synthetic Routes

The Hantzsch-amidation route offers superior purity and scalability, though the formylation-oxidation pathway provides higher intermediate yields.

Chemical Reactions Analysis

4-methyl-N-(3-methylphenyl)-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

The compound has demonstrated several notable biological activities:

-

Anticancer Activity:

- Research indicates that 4-methyl-N-(3-methylphenyl)-2-phenyl-1,3-thiazole-5-carboxamide interacts with specific enzymes and receptors involved in cancer pathways, potentially inhibiting tumor growth. Studies have shown its effectiveness against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .

- Antimicrobial Properties:

-

Anti-inflammatory Effects:

- Preliminary studies suggest that this compound may influence inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its interaction with inflammatory mediators could provide insights into new therapeutic approaches for inflammatory diseases.

Case Studies

Several studies have highlighted the applications of this compound:

- Anticancer Studies:

- Antimicrobial Evaluations:

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methylphenyl)-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

Anticancer Activity

- Hydrazide Derivatives : Compounds such as 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (IC₅₀ = 1.61 µg/mL against HepG-2) demonstrate that hydrazide-linked substituents enhance cytotoxicity .

- Pyridinyl Analogs : 2-(4-Pyridinyl)thiazole carboxamides show moderate anticancer activity, suggesting that electron-deficient aromatic groups at the 2-position may improve target engagement .

Antimicrobial Activity

SAR Trends :

- Methyl groups at the 4-position (common in all analogs) contribute to metabolic stability.

- Polar substituents (e.g., pyridinyl) improve solubility but may reduce cell permeability.

Physicochemical and Spectral Properties

Spectral Data Comparison

- IR Spectroscopy : The target compound’s carbonyl stretch (C=O) is expected near 1650–1680 cm⁻¹, similar to benzoxazole-containing analogs (C=N stretch at 1625 cm⁻¹ ).

- ¹H-NMR : Aromatic protons in 3-methylphenyl groups resonate at δ 6.58–8.26 ppm, consistent with triazole-thione derivatives .

Computational Studies

- Crystallography : Tools like SHELXL and WinGX are widely used for structural refinement of thiazole derivatives, as seen in the naphthyl-substituted analog .

Biological Activity

4-Methyl-N-(3-methylphenyl)-2-phenyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 301.38 g/mol. The structure features a thiazole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H15N3OS |

| Molecular Weight | 301.38 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of the thiazole ring and specific substituents on the phenyl rings enhance the anticancer activity.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with key proteins involved in cell survival pathways. For example, studies have shown that certain thiazole derivatives can inhibit Bcl-2, a protein that prevents apoptosis in cancer cells .

- Case Study : In a study involving various thiazole derivatives, it was found that modifications at the phenyl ring significantly affected their IC50 values against cancer cell lines such as Jurkat and A-431. The compound's activity was comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. The compound's potential as an antimicrobial agent has been explored in several studies:

- Inhibition Studies : Various derivatives have demonstrated inhibitory effects against bacterial strains, with some showing promising results against resistant strains .

- Mechanism : The antimicrobial action is thought to be mediated through disruption of bacterial cell walls or interference with essential metabolic pathways .

Xanthine Oxidase Inhibition

Recent studies have highlighted the ability of certain thiazole derivatives to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to reduced uric acid levels and may be beneficial in treating gout.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 4-methyl-N-(3-methylphenyl)-2-phenyl-1,3-thiazole-5-carboxamide?

- The synthesis typically involves coupling a thiazole precursor with substituted aromatic amines. Key steps include:

- Amide bond formation : Reacting a thiazole-5-carboxylic acid derivative (e.g., 4-methyl-2-phenylthiazole-5-carboxylic acid) with 3-methylaniline using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., dichloromethane) under nitrogen .

- Optimization : Temperature control (20–25°C) and pH adjustments during purification to avoid hydrolysis of the carboxamide group .

- Yield improvement strategies: Use of catalysts (e.g., triethylamine) and solvent selection (e.g., dioxane or ethanol) to enhance reactivity and reduce side products .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions on the thiazole ring and aromatic groups. For example, methyl groups (δ 2.3–2.5 ppm) and carboxamide protons (δ 8.1–8.3 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch of carboxamide) and ~1550 cm⁻¹ (C=N/C=C thiazole ring) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C19H18N2OS: calculated 322.42 g/mol) .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

- Enzyme inhibition : Testing against targets like cyclooxygenase (COX) or kinases via fluorometric/colorimetric assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Structural analogs comparison : Evaluate activity differences by substituting the 3-methylphenyl group with fluorophenyl or methoxyphenyl moieties to assess SAR (structure-activity relationships) .

- Experimental replication : Standardize assay conditions (e.g., cell line passage number, solvent controls) to minimize variability .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence bioactivity .

Q. What strategies optimize reaction conditions for scaling up synthesis without compromising purity?

- Solvent selection : Replace volatile solvents (e.g., chloroform) with greener alternatives (e.g., ethyl acetate) to improve safety and scalability .

- Catalyst screening : Test Pd-based catalysts or ultrasound-assisted methods to reduce reaction time and energy consumption .

- In-line monitoring : Employ HPLC or FTIR to track reaction progress and automate endpoint detection .

Q. How does computational modeling enhance understanding of this compound’s mechanism of action?

- Docking studies : Use AutoDock or Schrödinger to predict binding affinity to targets like EGFR or tubulin, guided by crystallographic data .

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with thiazole’s N-atom) .

- QSAR models : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity data to design derivatives with improved potency .

Methodological Notes

- Contradictory data analysis : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

- Synthetic challenges : Impurities from residual solvents (e.g., DMF) can skew bioactivity; use preparative HPLC or recrystallization for purification .

- Safety compliance : Ensure compliance with ethical guidelines; this compound is not FDA-approved and is strictly for in vitro research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.